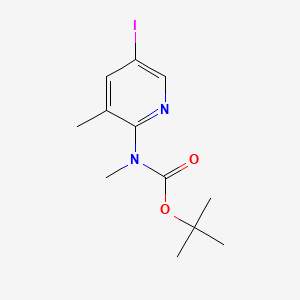

2-(N-Boc-methylamino)-5-iodo-3-methylpyridine

Beschreibung

- N-Boc-methylamino group at position 2, providing steric protection and synthetic versatility.

- Iodine atom at position 5, enabling participation in halogen-bonding or cross-coupling reactions.

- Methyl group at position 3, enhancing lipophilicity and influencing steric interactions.

This compound is structurally tailored for applications in medicinal chemistry, particularly as a building block for targeted drug synthesis. Its iodine substituent offers a handle for further functionalization, while the Boc group stabilizes the amine during synthetic workflows .

Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl N-(5-iodo-3-methylpyridin-2-yl)-N-methylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17IN2O2/c1-8-6-9(13)7-14-10(8)15(5)11(16)17-12(2,3)4/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWHYESISLPNYCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1N(C)C(=O)OC(C)(C)C)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17IN2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80654767 | |

| Record name | tert-Butyl (5-iodo-3-methylpyridin-2-yl)methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942206-08-8 | |

| Record name | tert-Butyl (5-iodo-3-methylpyridin-2-yl)methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Direct Iodination of Prefunctionalized Pyridine Derivatives

A primary route involves introducing iodine at the 5-position of a preconstructed 2-methylamino-3-methylpyridine scaffold. This method leverages electrophilic aromatic substitution (EAS) or transition-metal-catalyzed C–H activation:

Electrophilic Iodination

Palladium-Catalyzed C–H Iodination

Starting Material: 2-Amino-3-methylpyridine

-

Methylation of Amine :

-

Boc Protection :

-

Iodination at C5 :

Starting Material: 2-Amino-5-iodo-3-methylpyridine (CAS 166266-19-9)

-

Methylation :

-

Boc Protection :

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield Range |

|---|---|---|---|

| Direct Iodination (1.1) | Fewer steps; high regioselectivity | Requires precise control of EAS conditions | 60–75% |

| Sequential (1.2) | Scalable; avoids over-iodination | Multiple purification steps | 70–85% |

| Iodination First (1.3) | Utilizes commercially available intermediates | Limited substrate availability (CAS 166266-19-9) | 80–92% |

Critical Reaction Optimization

Regioselectivity in Iodination

Boc Protection Efficiency

-

Base Selection : Triethylamine (TEA) outperforms DMAP in minimizing side reactions (e.g., N-alkylation).

Scalability and Industrial Relevance

-

Preferred Route : Sequential functionalization (Section 1.2) is favored for large-scale synthesis due to reliable yields and commercial availability of 2-amino-3-methylpyridine.

-

Cost Drivers : Boc₂O and NIS are high-cost reagents; alternatives like iodine monochloride reduce expenses but require rigorous safety protocols.

Emerging Methodologies

Analyse Chemischer Reaktionen

2-(N-Boc-methylamino)-5-Iod-3-methylpyridin kann verschiedene chemische Reaktionen eingehen, darunter:

Substitutionsreaktionen: Das Iodatom kann durch andere Substituenten durch nucleophile Substitutionsreaktionen ersetzt werden. Häufige Reagenzien sind organometallische Verbindungen wie Grignard-Reagenzien.

Oxidation und Reduktion: Die Verbindung kann unter bestimmten Bedingungen oxidiert oder reduziert werden. .

Kupplungsreaktionen: Die Verbindung kann an Kupplungsreaktionen wie Suzuki- oder Heck-Kupplung teilnehmen, um komplexere Moleküle zu bilden

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 2-(N-Boc-methylamino)-5-Iod-3-methylpyridin hängt von seiner spezifischen Anwendung abDas Iodatom kann in Substitutionsreaktionen als Abgangsgruppe wirken und die Bildung neuer Bindungen erleichtern.

Wirkmechanismus

The mechanism of action of 2-(N-Boc-methylamino)-5-iodo-3-methylpyridine depends on its specific applicationThe iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

Key Compounds:

6-(N-Boc-methylamino)-5-methylpyridine-3-boronic acid pinacol ester (CAS: 1032758-82-9) Substituents: Boronic ester at position 3, methyl at position 5, and N-Boc-methylamino at position 6. Molecular formula: C₁₈H₂₉BN₂O₄; molecular weight: 348.25 g/mol. Applications: Used in Suzuki-Miyaura cross-coupling reactions due to the boronic ester group, contrasting with the iodine-mediated reactivity of the target compound .

N,N-Boc, Boc-2-amino-3-Methylpyridine (CAS: 1228631-58-0) Substituents: Dual Boc protection on the amino group at position 2 and a methyl group at position 3. Molecular formula: C₁₆H₂₄N₂O₄; molecular weight: 308.37 g/mol. Physical Properties: Higher boiling point (380.9°C) and density (1.1 g/cm³) compared to the target compound, reflecting differences in molecular packing and polarity .

N-Succinimidyl 5-iodo-3-pyridinecarboxylate (SIPC)

- Substituents : Iodine at position 5 and a succinimidyl ester at position 3.

- Applications : Demonstrated superior intracellular retention in radioiodinated antibodies due to the 5-iodo substitution, suggesting that iodine placement critically influences biological stability .

Comparative Data Table

| Compound Name | Substituent Positions | Molecular Formula | Molecular Weight (g/mol) | Key Applications/Properties |

|---|---|---|---|---|

| 2-(N-Boc-methylamino)-5-iodo-3-methylpyridine | 2: N-Boc-methylamino; 5: I; 3: CH₃ | C₁₂H₁₇IN₂O₂ | 348.25 | Halogen bonding, cross-coupling |

| 6-(N-Boc-methylamino)-5-methylpyridine-3-boronic acid pinacol ester | 6: N-Boc-methylamino; 5: CH₃; 3: boronic ester | C₁₈H₂₉BN₂O₄ | 348.25 | Suzuki-Miyaura coupling |

| N,N-Boc, Boc-2-amino-3-Methylpyridine | 2: Dual Boc-amino; 3: CH₃ | C₁₆H₂₄N₂O₄ | 308.37 | Amine protection, intermediate synthesis |

| N-Succinimidyl 5-iodo-3-pyridinecarboxylate | 5: I; 3: succinimidyl ester | C₁₁H₈IN₂O₄ | 365.10 | Radioiodination, cellular retention |

Physicochemical Properties

- Steric Effects: The N-Boc-methylamino group at position 2 introduces steric hindrance, which may limit accessibility in certain enzymatic or catalytic processes compared to less hindered analogs .

Biologische Aktivität

2-(N-Boc-methylamino)-5-iodo-3-methylpyridine is a synthetic compound characterized by a pyridine ring with specific substitutions that enhance its biological activity. The molecular formula is C₁₅H₁₈N₃O₄I, indicating the presence of a tert-butoxycarbonyl (Boc) protected methylamino group and an iodine atom at the 5-position. This structural configuration suggests potential applications in medicinal chemistry, particularly in drug design and development.

The unique features of this compound include:

- Iodine Substitution : The presence of iodine can increase lipophilicity and influence the compound's interaction with biological targets.

- Boc Protection : The Boc group serves to protect the amino functionality, which can be crucial during synthesis or when targeting specific biological interactions.

In Vitro Studies

Research into the biological activity of this compound has primarily focused on its interaction with various biological targets through molecular docking studies and in vitro assays. These studies aim to evaluate its efficacy against specific enzymes or receptors relevant in disease pathways.

- Molecular Docking : Docking studies suggest that the compound interacts favorably with target proteins, indicating potential as an inhibitor or modulator in biochemical pathways.

- In Vitro Assays : Preliminary assays have shown that this compound exhibits significant activity against certain cancer cell lines, suggesting potential anticancer properties. For instance, it has been tested against human cervical adenocarcinoma (HeLa) and lung carcinoma (A549) cells, demonstrating notable antiproliferative effects .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

- The iodine atom may facilitate interactions with nucleophilic sites on target proteins.

- The Boc group can influence the compound's conformation and stability, enhancing its binding affinity to biological targets.

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 2-(N-Boc-Amino)-3-methylpyridine | 0.77 | Lacks iodine substitution; different position of Boc group |

| tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate | 0.73 | Bromine instead of iodine; different substitution pattern |

| tert-Butyl (3-formylpyridin-2-yl)carbamate | 0.74 | Contains an aldehyde instead of an amino group |

This table highlights that while there are compounds with similar frameworks, the unique combination of iodine and Boc protection in this compound provides distinct reactivity and potential applications not found in others.

Case Studies

A notable study evaluated the compound's effect on cancer cell proliferation. The results indicated that at specific concentrations, this compound significantly reduced cell viability in HeLa cells, with an IC50 value determined through dose-response curves . Further research is necessary to elucidate the precise signaling pathways affected by this compound.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2-(N-Boc-methylamino)-5-iodo-3-methylpyridine, and how can reaction conditions be optimized?

- Answer : Key steps include Boc protection of the amine group, iodination at the 5-position, and purification via column chromatography. Microwave-assisted Suzuki coupling (140°C, Pd catalysts) improves efficiency for introducing aryl/heteroaryl groups . For Boc deprotection, trifluoroacetic acid (TFA) in dichloromethane (0°C to RT, 2–4 hours) followed by neutralization with Na₂CO₃ ensures high yields (63–68%) . Optimize solvent degassing and inert atmosphere (argon) to minimize side reactions .

Q. What purification strategies are effective for isolating this compound?

- Answer : Use silica gel column chromatography with gradients of ethyl acetate/hexane for intermediate purification. For final product isolation, acid-base extraction (e.g., TFA deprotection followed by Na₂CO₃ neutralization) and recrystallization in dichloromethane/ether yield high-purity solids . Monitor purity via TLC (Rf = 0.3–0.5 in 3:7 EtOAc/hexane) .

Q. Which spectroscopic methods are most reliable for characterizing this compound?

- Answer :

| Technique | Key Signals |

|---|---|

| ¹H NMR | Boc group: δ 1.4 ppm (singlet, 9H); pyridine protons: δ 6.8–8.2 ppm (multiples) . |

| HRMS | Confirm molecular ion [M+H]⁺ with <2 ppm error . |

| IR | Boc carbonyl: ~1680–1720 cm⁻¹; NH stretch: ~3300 cm⁻¹ . |

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling be tailored to introduce substituents at the 5-iodo position?

- Answer : Employ Pd(PPh₃)₂Cl₂ as a catalyst with boronic acids (e.g., furan-2-yl derivatives) in degassed DME/H₂O/EtOH (3:1:1). Maintain a 1:1.2 molar ratio of iodopyridine to boronic acid. Microwave heating (140°C, 30 minutes) enhances coupling efficiency (38–40% yield) while minimizing decomposition . Post-reaction, filter through Celite and purify via flash chromatography .

Q. What strategies address stability issues of this compound under varying pH or temperature?

- Answer : Stability studies show Boc groups hydrolyze under acidic conditions. Store the compound at 2–8°C in amber vials under argon . For aqueous reactions, buffer solutions (pH 7–8) prevent premature deprotection. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or HRMS adducts)?

- Answer : Cross-validate using multiple techniques (e.g., 2D NMR for proton assignments, X-ray crystallography for structural confirmation). Replicate experiments to rule out solvent/impurity effects (e.g., residual TFA in NMR samples). For HRMS adducts, employ softer ionization methods (ESI instead of EI) and compare with theoretical isotopic patterns .

Q. What are the mechanistic implications of competing side reactions during Boc deprotection?

- Answer : Competing N-methylamine oxidation or pyridine ring alkylation may occur under prolonged TFA exposure. Kinetic studies (quenching at intervals) and LC-MS monitoring identify optimal deprotection times (2–4 hours). Neutralization with Na₂CO₃ instead of stronger bases minimizes side products .

Methodological Guidelines

- Synthetic Reproducibility : Document solvent batch variability (e.g., trace water in DCM affects Boc stability) .

- Data Interpretation : Use software (e.g., MestReNova) for NMR peak integration and coupling constant analysis to distinguish regioisomers .

- Contradiction Protocol : Apply iterative analysis (e.g., varying reaction temperatures or catalysts) to isolate variables in conflicting results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.